Nojirimycin 1-sulfonic acid

Beschreibung

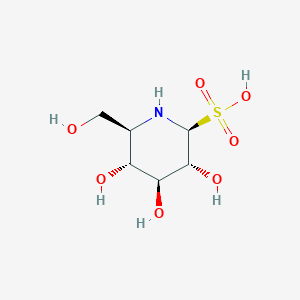

Structure

3D Structure

Eigenschaften

CAS-Nummer |

81703-56-2 |

|---|---|

Molekularformel |

C6H13NO7S |

Molekulargewicht |

243.24 g/mol |

IUPAC-Name |

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1 |

InChI-Schlüssel |

PLICPKOWHZITQE-DVKNGEFBSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](N1)S(=O)(=O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Nojirimycin 1-Sulfonic Acid (CAS 114417-84-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin (B1679825) 1-sulfonic acid, also known as nojirimycin bisulfite adduct or 5-Amino-5-deoxy-D-glucose-1-sulfonic acid, is a potent inhibitor of a range of glucosidase enzymes. As a derivative of the naturally occurring iminosugar nojirimycin, this compound holds significant interest for researchers in the fields of glycobiology, metabolic disorders, and virology. Its unique chemical structure, featuring a sulfonic acid group at the anomeric center, distinguishes it from its parent compound and influences its inhibitory activity and stability. This document provides a comprehensive technical overview of Nojirimycin 1-sulfonic acid, including its chemical and physical properties, biological activity with a focus on enzyme inhibition, detailed experimental protocols for its synthesis and use in assays, and an exploration of its role in relevant signaling pathways.

Chemical and Physical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 114417-84-4 |

| Molecular Formula | C₆H₁₃NO₇S |

| Molecular Weight | 243.23 g/mol |

| Alternate Names | (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidinesulfonic Acid; 5-Amino-5-deoxy-D-glucose-1-sulfonic Acid; Nojirimycin bisulfite adduct |

| Melting Point | 124-130°C (decomposes) |

| Density | 1.89 g/cm³ |

| Solubility | Water |

Biological Activity and Mechanism of Action

This compound functions as a competitive inhibitor of various glucosidases. Iminosugars, including nojirimycin and its derivatives, are structural mimics of the transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. The nitrogen atom in the piperidine (B6355638) ring, protonated at physiological pH, mimics the oxocarbenium ion-like transition state, leading to tight binding to the enzyme's active site and subsequent inhibition.

The primary mechanism of action of this compound and related iminosugars at a cellular level involves the inhibition of α-glucosidases I and II located in the endoplasmic reticulum (ER). This inhibition disrupts the N-linked glycosylation pathway, a critical process for the proper folding and function of many glycoproteins.

Enzyme Inhibition Data

While specific IC₅₀ and Kᵢ values for this compound are not widely available in publicly accessible literature, it is reported to be a potent inhibitor of β-glucosidase.[1][2] It is also known to inhibit α-glucosidase and β-mannosidase.[3][4] Some sources suggest its inhibitory activity is approximately 3- to 4-fold lower than its parent compound, nojirimycin.[5] For comparative purposes, the inhibitory activities of the parent compound, 1-deoxynojirimycin (B1663644) (DNJ), are presented below, as it is a well-characterized glucosidase inhibitor.

| Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| α-Glucosidase | 1-Deoxynojirimycin (DNJ) | 8.15 ± 0.12 | - | - |

| α-Glucosidase | Compound 43 (a DNJ derivative) | 30.0 ± 0.6 | 10 | Competitive |

| α-Glucosidase | Compound 40 (a DNJ derivative) | 160.5 ± 0.6 | 52 | Competitive |

| α-Glucosidase | Compound 34 (a DNJ derivative) | - | 150 | Competitive |

Data for DNJ and its derivatives are provided for context and are sourced from[1].

Experimental Protocols

Synthesis of this compound

A reported synthesis of nojirimycin and its subsequent conversion to the 1-sulfonic acid derivative is described by Moutel and Shipman (1999). The final step of this synthesis involves the treatment of (+)-nojirimycin with aqueous sulfur dioxide.

Materials:

-

(+)-Nojirimycin

-

Sulfur dioxide (SO₂)

-

Water

Procedure:

-

Dissolve (+)-nojirimycin in water.

-

Bubble sulfur dioxide gas through the solution or add a saturated aqueous solution of sulfur dioxide.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.

-

Remove the excess sulfur dioxide and water under reduced pressure to yield this compound.

-

Purify the product as necessary, for example, by recrystallization.

This is a generalized procedure based on the cited literature. Researchers should consult the original publication for specific reaction conditions and purification details.

α-Glucosidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve α-glucosidase in cold phosphate buffer to the desired concentration.

-

Dissolve pNPG in phosphate buffer to the desired concentration.

-

Prepare a stock solution of this compound in phosphate buffer and create a series of dilutions to be tested.

-

-

Assay Setup:

-

In a 96-well plate, add a defined volume of the this compound dilutions to the test wells.

-

Add a corresponding volume of phosphate buffer to the control wells (no inhibitor) and blank wells (no enzyme).

-

Add the α-glucosidase solution to the test and control wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

-

Initiate Reaction:

-

Add the pNPG solution to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Stop Reaction:

-

Add the sodium carbonate solution to all wells to stop the reaction and develop the color of the p-nitrophenol product.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank well) / (Absorbance of control well - Absorbance of blank well)] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Cellular Effects

The primary signaling pathway affected by this compound is the N-linked glycosylation pathway . By inhibiting ER α-glucosidases I and II, it prevents the trimming of glucose residues from newly synthesized glycoproteins. This disruption can lead to the accumulation of misfolded glycoproteins in the ER, triggering the Unfolded Protein Response (UPR). The UPR is a cellular stress response aimed at restoring ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

The inhibition of N-linked glycosylation has broad implications for various cellular processes and is a key mechanism behind the antiviral activity of many iminosugars. Many viral envelope proteins are glycoproteins that require proper N-linked glycosylation for their folding, trafficking, and function. By disrupting this process, iminosugars can inhibit the replication of a wide range of enveloped viruses.

Diagrams

Caption: Inhibition of N-linked glycosylation by this compound.

Caption: Workflow for α-glucosidase inhibition assay.

References

- 1. Molecular structure and glycosidase-inhibitory activity of nojirimycin bisulfite adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nojirimycin Bisulfite › PeptaNova [wordpress.peptanova.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solved Table 1 a-Glucosidase IC50 values of the isolated | Chegg.com [chegg.com]

Biological Targets of Nojirimycin 1-Sulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin (B1679825), a potent glycosidase inhibitor originally isolated from Streptomyces species, and its derivatives have been the subject of extensive research due to their therapeutic potential in a variety of diseases, including diabetes, viral infections, and cancer.[1] This technical guide focuses on Nojirimycin 1-sulfonic acid, also known as nojirimycin bisulfite adduct, a derivative of nojirimycin. While specific quantitative inhibitory data for this compound is limited in publicly available literature, its biological activity can be inferred from its parent compound, nojirimycin, and its close analog, 1-deoxynojirimycin (B1663644) (DNJ). This document summarizes the known biological targets of these related compounds, provides detailed experimental protocols for assessing their inhibitory activity, and visualizes the key signaling pathways affected.

Core Biological Target: Glycosidases

The primary biological targets of nojirimycin and its derivatives are glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.[2][3] By mimicking the transition state of the natural substrate, these iminosugars act as competitive inhibitors of various glycosidases.[2] Inhibition of these enzymes interferes with key biological processes such as carbohydrate digestion and the post-translational modification of glycoproteins.[1][4]

Quantitative Inhibition Data

Table 1: Inhibitory Activity of 1-Deoxynojirimycin (DNJ) against α-Glucosidase

| Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Not Specified | 0.03 | - | Not Specified | [5] |

| Not Specified | 222.4 ± 0.5 | - | Not Specified | [2] |

Table 2: Inhibitory Activity of N-Alkyl-1-Deoxynojirimycin Derivatives against α-Glucosidase

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Compound 43 (N-alkyl-1-DNJ derivative) | 30.0 ± 0.60 | 10 | Competitive | [2] |

| Compound 40 (N-alkyl-1-DNJ derivative) | 160.5 ± 0.60 | 52 | Competitive | [2] |

| Compound 34 (N-alkyl-1-DNJ derivative) | - | 150 | Competitive | [2] |

Table 3: Inhibitory Activity of 1-Deoxynojirimycin-Chrysin Derivatives against α-Glucosidase

| Compound | IC50 (µM) | Inhibition Type | Reference |

| 1-Deoxynojirimycin | 8.15 ± 0.12 | - | [6] |

| Compound 6 (1-DNJ-chrysin conjugate) | 0.51 ± 0.02 | Reversible, Mixed | [6] |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common colorimetric method for determining the inhibitory activity of compounds against α-glucosidase.

1. Principle:

The assay is based on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to release p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.

2. Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound or other test compounds

-

1-Deoxynojirimycin (as a positive control)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (0.1 M)

-

96-well microplate

-

Microplate reader

3. Procedure:

-

Prepare a stock solution of the test compound and a series of dilutions in potassium phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound solution to the respective wells. For the control, add 50 µL of buffer.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL in potassium phosphate buffer) to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (5 mM in potassium phosphate buffer) to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

-

A_control is the absorbance of the control well (enzyme + buffer + substrate).

-

A_sample is the absorbance of the well with the test compound.

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. It can be determined from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC50 / (1 + [S] / Km)

Where:

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis-Menten constant for the substrate.

The Km value needs to be determined experimentally by measuring the reaction velocity at different substrate concentrations in the absence of the inhibitor.

Signaling Pathways and Mechanisms of Action

Nojirimycin and its derivatives exert their biological effects by interfering with the N-linked glycosylation of proteins, a critical process for proper protein folding, trafficking, and function.[4][7]

Inhibition of N-linked Glycosylation

The N-linked glycosylation pathway begins in the endoplasmic reticulum (ER) with the transfer of a large oligosaccharide precursor (Glc3Man9GlcNAc2) to nascent polypeptide chains. For the glycoprotein (B1211001) to mature correctly, the three terminal glucose residues must be sequentially removed by glucosidase I and glucosidase II.

Nojirimycin and its analogs act as inhibitors of these glucosidases.[4][7] This inhibition leads to the accumulation of monoglucosylated or triglucosylated high-mannose oligosaccharides on glycoproteins. The presence of these glucose residues prevents the proper folding and subsequent transport of the glycoproteins from the ER to the Golgi apparatus.

Experimental Workflow for Assessing Glycosidase Inhibition

The following diagram outlines a typical workflow for screening and characterizing potential glycosidase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nojirimycin Bisulfite › PeptaNova [peptanova.de]

- 4. Effects of the glucosidase inhibitors nojirimycin and deoxynojirimycin on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Deoxynojirimycin, alpha-glycosidase inhibitor (CAS 19130-96-2) | Abcam [abcam.com]

- 6. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the glucosidase inhibitors nojirimycin and deoxynojirimycin on the biosynthesis of membrane and secretory glycoproteins. | The EMBO Journal [link.springer.com]

Stereochemistry and Activity of Nojirimycin 1-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nojirimycin (B1679825) and its derivatives represent a significant class of iminosugars that act as potent inhibitors of glycosidase enzymes. This technical guide focuses on the stereochemistry and biological activity of a specific derivative, Nojirimycin 1-sulfonic acid, also known as the nojirimycin bisulfite adduct. While quantitative inhibitory data for this specific compound is limited in publicly available literature, this guide synthesizes the existing knowledge on its stereochemical importance, qualitative activity, and the broader context of nojirimycin derivatives' mechanism of action. We provide detailed experimental protocols for the synthesis of related compounds and for general glycosidase inhibition assays, which can be adapted for the study of this compound. Furthermore, we visualize the key biological pathway affected by these inhibitors and outline a representative experimental workflow.

Introduction

Iminosugars are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. Nojirimycin, a polyhydroxylated piperidine, was one of the first iminosugars discovered and has been extensively studied for its biological activities.[1] The addition of a sulfonic acid group at the anomeric carbon (C1) results in this compound, a compound with distinct chemical properties and potential biological activities.

The stereochemistry of iminosugars is paramount to their inhibitory function, as they often mimic the transition state of the natural substrate of the target glycosidase. The spatial arrangement of the hydroxyl groups and the charge of the nitrogen atom at physiological pH are critical for binding to the enzyme's active site. This guide will delve into the known stereochemical aspects of this compound and its implications for its activity.

Stereochemistry and Biological Activity

The biological activity of this compound is intrinsically linked to its stereochemical configuration. Research has indicated that the stereoisomers of nojirimycin derivatives exhibit significantly different inhibitory profiles against various glycosidases.

Importance of the D-gluco and L-gluco Configurations

Nojirimycin possesses a D-gluco configuration, mimicking D-glucose. However, studies on the bisulfite adducts of nojirimycin have revealed that the unnatural L-gluco configuration can confer potent inhibitory activity. Specifically, the L-gluco isomer of the nojirimycin bisulfite adduct has been shown to be a moderate to high inhibitor of almond β-D-glucosidase and bovine liver β-D-galactosidase. This highlights the potential for stereochemical diversity to generate selective glycosidase inhibitors.

Qualitative Inhibitory Activity

Data Presentation

Due to the lack of specific quantitative data for this compound in the reviewed literature, a comparative table of inhibitory activities for the parent compound, Nojirimycin, and its deoxy derivative, 1-Deoxynojirimycin (DNJ), is presented below to provide context for the expected potency of this class of inhibitors.

| Compound | Enzyme | Source | IC50 (µM) | Ki (µM) | Inhibition Type |

| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Saccharomyces cerevisiae | - | 2.95 | Competitive |

| Nojiristegine | α-Glucosidase | Not Specified | micromolar range | - | - |

| manno-Nojiristegine | α-Glucosidase | Not Specified | micromolar range | - | - |

Table 1: Inhibitory activity of Nojirimycin and its derivatives against α-glucosidase. Data is indicative of the general potency of this class of compounds.

Experimental Protocols

Synthesis of (+)-Nojirimycin via 1-Deoxynojirimycin-1-sulfonic acid Intermediate

The following is a conceptual protocol for the synthesis of (+)-Nojirimycin, which involves the formation of 1-deoxynojirimycin-1-sulfonic acid as a key intermediate. This can be adapted to isolate the sulfonic acid product.[3]

Materials:

-

2,3,4,6-tetra-O-benzyl-D-glucopyranose

-

Reagents for conversion to D-xylo-hexos-5-ulose dimethyl acetal (B89532) (involving thioacetalisation, C-5 oxidation, and transacetalisation)

-

Hydroxylamine (B1172632) hydrochloride

-

Pyridine

-

Lithium aluminium hydride (LiAlH₄)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Aqueous sulfur dioxide (SO₂)

-

Basic resin (e.g., Dowex 1X2 OH⁻ form)

Procedure:

-

Synthesis of D-gluco-amine (7):

-

Convert 2,3,4,6-tetra-O-benzyl-D-glucopyranose to the D-xylo-hexos-5-ulose dimethyl acetal (5) through established methods of thioacetalisation, C-5 oxidation, and transacetalisation.

-

Convert the ketone (5) to the corresponding oxime (6) by reacting with hydroxylamine hydrochloride in pyridine.

-

Perform a diastereoselective reduction of the oxime (6) using lithium aluminium hydride in an appropriate solvent (e.g., THF) to yield a mixture of the D-gluco-amine and the L-ido-isomer.

-

Protect the resulting primary amine with di-tert-butyl dicarbonate to form the tert-butyl carbamate.

-

Separate the desired D-gluco-amine derivative (7) from the unwanted L-ido-isomer (8) using column chromatography.

-

-

Formation of 1-Deoxynojirimycin-1-sulfonic acid (9):

-

Perform hydrogenolysis on the protected D-gluco-amine (7) using palladium on carbon and hydrogen gas to remove the benzyl (B1604629) protecting groups.

-

Treat the resulting deprotected amine with aqueous sulfur dioxide. This step leads to the formation of 1-deoxynojirimycin-1-sulfonic acid (9).

-

-

Isolation of this compound:

-

To isolate the sulfonic acid, the reaction mixture from step 2.2 can be purified using appropriate chromatographic techniques, such as ion-exchange chromatography.

-

-

Conversion to (+)-Nojirimycin (1):

-

To proceed to (+)-nojirimycin, the 1-deoxynojirimycin-1-sulfonic acid (9) is treated with a basic resin to remove the sulfonic acid group and yield the final product.

-

α-Glucosidase Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of compounds against α-glucosidase using a chromogenic substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., Acarbose or 1-Deoxynojirimycin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare a series of dilutions of the test compound and the positive control in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add a defined volume of the α-glucosidase solution to each well (except for the blank).

-

Add a volume of the test compound dilution or positive control to the respective wells. Add buffer to the control wells.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding a volume of the pNPG solution to all wells.

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the formation of p-nitrophenol upon substrate hydrolysis.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the inhibition type and Ki value, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Dixon plots.

-

Mandatory Visualizations

N-Linked Glycosylation Pathway Inhibition

The primary mechanism of action for many nojirimycin derivatives is the inhibition of α-glucosidases I and II in the endoplasmic reticulum, which are critical for the proper folding of glycoproteins.

Caption: Inhibition of N-linked glycosylation by nojirimycin derivatives.

Experimental Workflow for Synthesis and Activity Screening

This diagram illustrates a typical workflow for the synthesis and biological evaluation of a nojirimycin derivative like the 1-sulfonic acid.

Caption: Workflow for synthesis and activity screening of this compound.

Conclusion

This compound is a noteworthy derivative of the potent glycosidase inhibitor, nojirimycin. While specific quantitative data on its inhibitory activity remains to be fully elucidated in the public domain, its stereochemistry, particularly the L-gluco configuration, is known to be a key determinant of its biological function. The provided protocols offer a starting point for the synthesis and evaluation of this and related compounds. The visualization of the N-linked glycosylation pathway highlights the critical role of α-glucosidases as therapeutic targets and the mechanism by which nojirimycin derivatives exert their effects. Further research is warranted to fully characterize the inhibitory profile of this compound and its potential as a selective glycosidase inhibitor for various therapeutic applications.

References

- 1. Nojirimycin Bisulfite › PeptaNova [wordpress.peptanova.de]

- 2. Molecular structure and glycosidase-inhibitory activity of nojirimycin bisulfite adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (+)-nojirimycin from 2,3,4,6-tetra-O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Unveiling the Target Landscape of Nojirimycin 1-Sulfonic Acid: A Technical Guide to Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide consolidates the current publicly available information regarding Nojirimycin (B1679825) 1-sulfonic acid. It is important to note that specific quantitative data on its inhibitory profile against a comprehensive panel of off-targets is limited in the accessible scientific literature. The experimental methodologies presented are based on established assays for analogous compounds and serve as a foundational framework for further investigation.

Introduction

Nojirimycin 1-sulfonic acid, also identified as the nojirimycin bisulfite adduct, is a derivative of the natural iminosugar nojirimycin. Iminosugars represent a promising class of therapeutic agents due to their potent inhibition of glycosidases—enzymes pivotal to carbohydrate metabolism and the post-translational modification of proteins. This inhibitory action underpins their application in managing a spectrum of diseases, from diabetes to viral infections and lysosomal storage disorders. A thorough characterization of the target engagement and potential off-target interactions of this compound is a prerequisite for its advancement as a clinical candidate.

Primary Molecular Targets: A Focus on Glycosidases

The principal molecular targets of this compound are understood to be glycoside hydrolases, commonly known as glycosidases. Available data specifically points to its activity as an inhibitor of several glucosidases, with a particular emphasis on β-glucosidase. This aligns with the known inhibitory profile of its parent compound, nojirimycin, and the related, more chemically stable derivative, 1-deoxynojirimycin (B1663644) (DNJ), which are established potent inhibitors of both α- and β-glucosidases.

Exploring the Off-Target Horizon

While the on-target activity of this compound is centered on glucosidases, its structural similarity to monosaccharides suggests the potential for interactions with other carbohydrate-binding proteins. The assessment of off-target effects is crucial for predicting potential adverse effects and understanding the broader biological implications of this compound. The potential off-target profile can be extrapolated from the known activities of other nojirimycin derivatives.

-

Cross-Reactivity with Glycosidase Isoforms: The conserved architecture of active sites among different glycosidases raises the possibility of cross-reactivity. It is plausible that this compound may exhibit inhibitory activity against other glycosidases, including α-glucosidases, mannosidases, and galactosidases. A comprehensive enzymatic screening is necessary to delineate its selectivity profile.

-

Interference with Glycoprotein (B1211001) Processing and Quality Control: A significant off-target effect of many iminosugars is the inhibition of α-glucosidases I and II located in the endoplasmic reticulum (ER). This interference can disrupt the N-linked glycosylation pathway, a critical process for the correct folding and maturation of a vast number of secreted and membrane-bound proteins. Such disruption forms the basis of the antiviral activity of several iminosugars and could represent a significant off-target effect of this compound, with wide-ranging cellular consequences.

-

Impact on Lysosomal Function: Certain iminosugars are employed therapeutically to inhibit lysosomal glycosidases in the context of lysosomal storage diseases. Unintended inhibition of these enzymes by this compound could perturb lysosomal homeostasis.

Quantitative Inhibitory Profile

Table 1: Inhibitory Activity Profile of this compound (Template)

| Target Enzyme | Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Inhibition Mode |

|---|---|---|---|---|---|

| β-Glucosidase | e.g., Almond | pNPG | Data not available | Data not available | Data not available |

| α-Glucosidase | e.g., S. cerevisiae | pNPG | Data not available | Data not available | Data not available |

| α-Mannosidase | e.g., Jack bean | pNP-α-D-mannopyranoside | Data not available | Data not available | Data not available |

| β-Mannosidase | e.g., Helix pomatia | pNP-β-D-mannopyranoside | Data not available | Data not available | Data not available |

| α-Galactosidase | e.g., Green coffee bean | pNP-α-D-galactopyranoside | Data not available | Data not available | Data not available |

| β-Galactosidase | e.g., Bovine liver | pNP-β-D-galactopyranoside | Data not available | Data not available | Data not available |

| Other potential off-targets | | | | | |

pNPG: p-nitrophenyl-β-D-glucopyranoside; pNP: p-nitrophenyl

Experimental Protocols

The following section outlines a generalized methodology for assessing the inhibitory activity of this compound against glycosidases. It is imperative that specific assay conditions are optimized for each enzyme and substrate pair.

In Vitro Glycosidase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a specific glycosidase.

Materials:

-

Purified glycosidase

-

Chromogenic substrate (e.g., p-nitrophenyl glycoside)

-

Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH adjusted for optimal enzyme activity)

-

This compound

-

Positive control inhibitor (e.g., 1-deoxynojirimycin)

-

Stop solution (e.g., 0.2 M Sodium Carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in the assay buffer.

-

Prepare a stock solution of the chromogenic substrate in the assay buffer.

-

Perform serial dilutions of this compound to obtain a range of test concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add in the following order:

-

Assay buffer

-

Enzyme solution

-

Test inhibitor solution (or buffer for the uninhibited control)

-

-

-

Pre-incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

-

-

Reaction Initiation:

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for a fixed duration, ensuring the reaction remains within the linear range.

-

-

Reaction Termination:

-

Add the stop solution to each well to terminate the reaction. The stop solution also serves to develop the color of the product.

-

-

Data Acquisition:

-

Measure the absorbance of each well at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitrophenol).

-

Data Analysis:

-

The percentage of enzyme inhibition is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Kinetic studies, involving varying both substrate and inhibitor concentrations, can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) through Lineweaver-Burk or Dixon plot analysis.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a conceptual understanding of the processes involved, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for an in vitro glycosidase inhibition assay.

Caption: Inhibition of ER glucosidases disrupts glycoprotein folding.

Conclusion and Future Directions

This compound presents as a compelling subject for further pharmacological investigation. While its primary activity against β-glucosidases is noted, a comprehensive evaluation of its selectivity and off-target interactions is paramount for its potential development as a therapeutic agent. The absence of detailed, publicly accessible quantitative data underscores a critical knowledge gap. Future research efforts should prioritize broad-panel enzymatic and cell-based screening to construct a detailed inhibitory profile. The methodologies and conceptual frameworks provided herein offer a starting point for these essential studies, which will ultimately determine the therapeutic viability and safety profile of this compound.

The Pivotal Role of the Sulfonic Acid Group in Nojirimycin's Inhibitory Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sulfonic acid moiety's role in the glycosidase inhibitory activity of Nojirimycin (B1679825) and its analogues. By presenting comparative quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways, this document serves as a comprehensive resource for researchers in glycobiology and drug development.

Introduction to Nojirimycin and its Analogues

Nojirimycin, a naturally occurring iminosugar, and its synthetic derivatives are potent inhibitors of glycosidase enzymes.[1] These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and glycoprotein (B1211001) processing.[2][3] The structural similarity of iminosugars to the transition state of the glycosidic bond cleavage reaction allows them to bind tightly to the active site of glycosidases, leading to their inhibition.[1] The introduction of a sulfonic acid group to the Nojirimycin scaffold, creating derivatives like 1-deoxynojirimycin-1-sulfonic acid, has been investigated to enhance stability and modulate inhibitory activity. This guide focuses on the significance of this chemical modification.

Data Presentation: Comparative Inhibitory Activity

A direct quantitative comparison of the inhibitory potency of Nojirimycin, 1-Deoxynojirimycin (B1663644) (DNJ), and its sulfonic acid analogue against various glycosidases is essential for understanding the structure-activity relationship. While comprehensive comparative data from a single study is limited, the following tables summarize available IC50 and Ki values for relevant compounds to provide a basis for comparison.

Table 1: α-Glucosidase Inhibitory Activity of Nojirimycin Derivatives

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 1-Deoxynojirimycin (DNJ) | Yeast | 222.4 ± 0.5 | - | - | [4] |

| Acarbose (Reference) | Yeast | 822.0 ± 1.5 | - | - | [4] |

| Compound 43 (N-alkyl-DNJ derivative) | Yeast | 30.0 ± 0.6 | 10 | Competitive | [4] |

| Compound 6 (DNJ-chrysin hybrid) | - | 0.51 ± 0.02 | - | Mixed | [5] |

Note: The inhibitory activity of the Nojirimycin bisulfite adduct has been studied, but specific Ki or IC50 values are not consistently reported in the readily available literature.[6][7] It is known to be a potent inhibitor of α- and β-glucosidases.[7]

Mechanism of Action: The Role of the Sulfonic Acid Group

The introduction of a sulfonic acid group at the anomeric carbon of Nojirimycin analogues is believed to enhance their stability in solution compared to the parent Nojirimycin, which exists in equilibrium with its open-chain form. The negatively charged sulfonate group at physiological pH can also influence the binding of the inhibitor to the enzyme's active site. It is hypothesized that the sulfonate group can mimic the charge distribution of the transition state of the glycosidic bond cleavage, potentially leading to strong and specific inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key sulfonic acid-containing Nojirimycin analogue and for assessing the inhibitory activity of these compounds.

Synthesis of 1-Deoxynojirimycin-1-Sulfonic Acid

This protocol is adapted from a described synthetic route.[8]

Materials:

-

Protected D-gluco-amine derivative (e.g., tert-butyl carbamate (B1207046) protected)

-

Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Aqueous sulfur dioxide (SO2) solution

-

Hydrogen gas (H2)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Hydrogenolysis: The protected D-gluco-amine derivative is dissolved in methanol.

-

The solution is subjected to hydrogenolysis in the presence of a Pd/C catalyst under a hydrogen atmosphere to remove protecting groups.

-

The reaction progress is monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, the catalyst is removed by filtration.

-

Sulfonation: The resulting deprotected amine is treated with an aqueous solution of sulfur dioxide.

-

The reaction mixture is stirred at room temperature until the formation of 1-deoxynojirimycin-1-sulfonic acid is complete, as monitored by TLC or other analytical methods.

-

Purification: The final product is purified using appropriate chromatographic techniques, such as ion-exchange chromatography, to yield the pure sulfonic acid derivative.

Characterization:

The structure and purity of the synthesized 1-deoxynojirimycin-1-sulfonic acid should be confirmed by spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

α-Glucosidase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of Nojirimycin derivatives against α-glucosidase.

Materials:

-

α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

-

Test compounds (Nojirimycin derivatives) dissolved in an appropriate solvent (e.g., water or DMSO)

-

Sodium carbonate (Na2CO3) solution (e.g., 100 mM) to stop the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and test compounds at desired concentrations in the phosphate buffer.

-

Assay Setup: In a 96-well microplate, add a defined volume of the α-glucosidase solution to each well.

-

Add various concentrations of the test compounds to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the pNPG substrate to each well.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding the sodium carbonate solution to each well. The addition of a basic solution will also develop the yellow color of the p-nitrophenol product.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Determination of IC50: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Kinetic Analysis (Optional): To determine the inhibition type (e.g., competitive, non-competitive) and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.[4]

Signaling Pathways and Experimental Workflows

The inhibition of glycosidases by Nojirimycin and its derivatives can have significant downstream effects on cellular processes, particularly N-linked glycosylation, which is crucial for proper protein folding and function.

N-linked Glycosylation Pathway

The N-linked glycosylation pathway is a complex series of enzymatic reactions that occur in the endoplasmic reticulum (ER) and Golgi apparatus, leading to the attachment and modification of oligosaccharide chains on proteins. α-Glucosidases I and II are key enzymes in the early stages of this pathway, responsible for trimming glucose residues from the precursor oligosaccharide. Inhibition of these enzymes by compounds like 1-deoxynojirimycin disrupts this process, leading to the accumulation of glucosylated glycoproteins.[2][3][9] This can affect protein folding, quality control, and subsequent trafficking.

Caption: Inhibition of N-linked glycosylation by 1-deoxynojirimycin (DNJ).

Experimental Workflow for Synthesis and Inhibition Assay

The following diagram illustrates the logical flow from the synthesis of the sulfonic acid derivative to the evaluation of its inhibitory activity.

Caption: Workflow for synthesis and glycosidase inhibition assay.

Conclusion

The addition of a sulfonic acid group to the Nojirimycin scaffold represents a key strategy in the design of potent and stable glycosidase inhibitors. While more direct comparative studies are needed to fully elucidate the quantitative impact of this modification, the available data and synthetic routes provide a strong foundation for further research. The detailed protocols and pathway diagrams in this guide are intended to facilitate these future investigations, ultimately contributing to the development of novel therapeutics targeting glycosidase-mediated processes.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. Effects of the glucosidase inhibitors nojirimycin and deoxynojirimycin on the biosynthesis of membrane and secretory glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the glucosidase inhibitors nojirimycin and deoxynojirimycin on the biosynthesis of membrane and secretory glycoproteins. | The EMBO Journal [link.springer.com]

- 4. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular structure and glycosidase-inhibitory activity of nojirimycin bisulfite adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of (+)-nojirimycin from 2,3,4,6-tetra-O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Iminosugars: A host-targeted approach to combat Flaviviridae infections - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Nojirimycin and Its Derivatives on Glycoprotein Processing: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals interested in the mechanism and consequences of inhibiting key enzymes in the glycoprotein (B1211001) processing pathway.

Introduction to N-Linked Glycoprotein Processing

N-linked glycosylation is a critical post-translational modification where an oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain. This process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is essential for the proper folding, stability, trafficking, and function of many proteins.[1][2]

The initial step involves the transfer of a pre-assembled precursor oligosaccharide, Glc₃Man₉GlcNAc₂, from a dolichol phosphate (B84403) carrier to the nascent protein.[3][4] Following this transfer, the oligosaccharide undergoes extensive processing, beginning with the sequential removal of the three terminal glucose residues. This trimming process is catalyzed by two key enzymes: α-glucosidase I, which removes the terminal α-1,2-linked glucose, and α-glucosidase II, which removes the subsequent two α-1,3-linked glucose residues.[5][6] This deglucosylation is a crucial quality control step in the ER, allowing glycoproteins to interact with chaperones like calnexin (B1179193) and calreticulin (B1178941) to ensure correct folding.[7]

Nojirimycin (B1679825) and its Derivatives as Inhibitors of Glycoprotein Processing

Nojirimycin and its derivatives are iminosugars that act as potent inhibitors of α-glucosidases due to their structural resemblance to the transition state of the natural substrate.[8][9] By inhibiting α-glucosidases I and II, these compounds disrupt the trimming of glucose residues from the N-linked oligosaccharide precursor. This interference with the early stages of glycoprotein processing leads to the accumulation of glucosylated high-mannose oligosaccharides on newly synthesized glycoproteins.[10]

The consequences of this inhibition can be significant, affecting protein folding and quality control, and in some cases, leading to accelerated degradation of the misprocessed glycoproteins.[8][10] The ability of nojirimycin derivatives to modulate glycoprotein processing has made them valuable tools for studying the roles of N-glycans in various biological processes and as potential therapeutic agents for diseases such as viral infections and certain metabolic disorders.[8][9]

Quantitative Data on Glucosidase Inhibition

While specific data for nojirimycin 1-sulfonic acid is unavailable, the following table summarizes the inhibitory activity (IC₅₀ values) of nojirimycin, 1-deoxynojirimycin (B1663644) (dNM), and some of its N-substituted derivatives against α-glucosidases. This data provides a comparative understanding of the potency of these compounds.

| Compound | Enzyme Source | Substrate | IC₅₀ (µM) | Reference |

| 1-Deoxynojirimycin (dNM) | Yeast α-glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 8.15 ± 0.12 | [6] |

| 1-Deoxynojirimycin (dNM) | Saccharomyces cerevisiae α-glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 222.4 ± 0.5 | [11] |

| N-Butyl-deoxynojirimycin (NB-DNJ) | Recombinant human lysosomal β-glucosidase 1 (GBA1) | 4-Methylumbelliferyl-β-D-glucopyranoside | 74 | [7] |

| N-Nonyl-deoxynojirimycin (NN-DNJ) | Acid α-glucosidase | Not Specified | 0.42 | [12] |

| N-Nonyl-deoxynojirimycin (NN-DNJ) | α-1,6-glucosidase | Not Specified | 8.4 | [12] |

| dNM-Chrysin Derivative 6 | Yeast α-glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 0.51 ± 0.02 | [6] |

| N-alkyl-dNM Derivative 43 | Saccharomyces cerevisiae α-glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 30.0 ± 0.60 | [11] |

| Phenyltriazole-dNM Hybrid 19 | Yeast α-glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 11 ± 1 | [13] |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against α-glucosidase using a chromogenic substrate.[2][3]

Materials:

-

α-Glucosidase (e.g., from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compound (e.g., Nojirimycin derivative)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.5 U/mL).

-

Prepare a solution of pNPG in phosphate buffer (e.g., 5 mM).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of each concentration of the test compound solution to the respective wells.

-

For the control wells, add 50 µL of phosphate buffer.

-

Add 50 µL of the α-glucosidase solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Termination and Measurement:

-

Stop the reaction by adding 50 µL of the sodium carbonate solution to all wells.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Assay for Glycoprotein Processing

This protocol outlines a general method to assess the effect of an inhibitor on the processing of glycoproteins in cultured cells.

Materials:

-

Cell line of interest (e.g., CHO, HeLa)

-

Cell culture medium and supplements

-

Test compound (e.g., Nojirimycin derivative)

-

Radioactive precursor (e.g., [³⁵S]-methionine/cysteine or [³H]-mannose)

-

Lysis buffer (containing protease inhibitors)

-

Antibody specific to the glycoprotein of interest

-

Protein A/G-agarose beads

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

-

Metabolic Labeling:

-

Replace the medium with a medium lacking methionine/cysteine (for [³⁵S] labeling) or with low glucose medium (for [³H]-mannose labeling) containing the test compound.

-

Add the radioactive precursor and incubate for a defined pulse period (e.g., 15-30 minutes).

-

For chase experiments, remove the radioactive medium, wash the cells, and incubate in a complete medium containing the test compound for various time points.

-

-

Cell Lysis and Immunoprecipitation:

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate the glycoprotein of interest from the lysates using a specific primary antibody and protein A/G-agarose beads.

-

-

Analysis:

-

Wash the immunoprecipitates thoroughly.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled glycoproteins by phosphorimaging or autoradiography.

-

-

Interpretation:

-

Inhibition of glucose trimming will result in a higher apparent molecular weight of the glycoprotein due to the retention of glucose residues, which can be observed as a shift in the band on the gel.

-

Visualizations

N-Linked Glycoprotein Processing Pathway

Caption: N-Linked Glycoprotein Processing Pathway in the ER and Golgi.

Mechanism of Action of Nojirimycin

Caption: Competitive Inhibition of α-Glucosidase by Nojirimycin Derivatives.

Experimental Workflow for Cellular Glycoprotein Processing Assay

Caption: Workflow for Analyzing Glycoprotein Processing in Cells.

Conclusion

Nojirimycin and its derivatives are invaluable tools for dissecting the intricate pathway of N-linked glycoprotein processing. By potently and specifically inhibiting α-glucosidases I and II, these compounds have illuminated the critical role of glucose trimming in protein folding, quality control, and trafficking. While specific data on this compound remains elusive, the extensive research on related nojirimycin compounds provides a strong foundation for understanding the potential effects of such a derivative. Further research into novel derivatives could lead to the development of more potent and selective inhibitors, with potential therapeutic applications in a range of diseases where glycoprotein processing is a key factor. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the fascinating and complex world of glycoprotein modulation.

References

- 1. Synthetic 1-deoxynojirimycin N-substituted peptides offer prolonged disruption to N-linked glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Stereoselective Synthesis of Nojirimycin α-C-Glycosides from a Bicyclic Acyliminium Intermediate: A Convenient Entry to N,C-Biantennary Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymic synthesis of alpha- and beta-D-glucosides of 1-deoxynojirimycin and their glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection and quantification of anti-rabies glycoprotein antibodies: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the glucosidase inhibitors nojirimycin and deoxynojirimycin on the biosynthesis of membrane and secretory glycoproteins. | The EMBO Journal [link.springer.com]

- 11. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alpha-Glucosidase Inhibition Assay Using Nojirimycin 1-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase inhibitors are a class of compounds that competitively inhibit the alpha-glucosidase enzymes located in the brush border of the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion and absorption, these inhibitors play a significant role in managing postprandial hyperglycemia, a key concern in type 2 diabetes mellitus. Nojirimycin and its derivatives, such as Nojirimycin 1-sulfonic acid, are potent alpha-glucosidase inhibitors. This document provides a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay using this compound as the test compound.

The assay is based on a colorimetric method where the enzyme alpha-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm. The intensity of the yellow color is directly proportional to the enzymatic activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction, and the degree of inhibition can be quantified.

Data Presentation

| Compound | IC50 Value (µM) | Notes |

| This compound | N/A | Data not found in the reviewed scientific literature. |

| 1-Deoxynojirimycin (DNJ) | 8.15 ± 0.12 | A well-characterized alpha-glucosidase inhibitor.[1] |

| Acarbose (Positive Control) | 822.0 ± 1.5 | A commercially available anti-diabetic drug used as a standard.[2] |

| Compound 43 (N-alkyl-DNJ derivative) | 30.0 ± 0.60 | A highly potent synthetic derivative of DNJ.[2] |

| Compound 6 (DNJ-chrysin conjugate) | 0.51 ± 0.02 | A very potent synthetic derivative of DNJ.[1] |

Experimental Protocols

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations of the test compound.

Materials and Reagents

-

Alpha-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)

-

This compound (Test Inhibitor)

-

Acarbose (Positive Control)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) (0.1 M)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Preparation of Solutions

-

0.1 M Sodium Phosphate Buffer (pH 6.8):

-

Prepare solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.

-

Mix the two solutions until the pH of the buffer reaches 6.8.

-

Store at 4°C.

-

-

Alpha-Glucosidase Solution (0.5 U/mL):

-

Dissolve alpha-glucosidase powder in the cold sodium phosphate buffer to a final concentration of 0.5 units/mL.

-

Prepare this solution fresh just before the assay.

-

-

pNPG Solution (5 mM):

-

Dissolve pNPG in the sodium phosphate buffer to a final concentration of 5 mM.

-

Prepare this solution fresh just before the assay.

-

-

Test Inhibitor (this compound) Stock Solution:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the stock solution in sodium phosphate buffer to obtain a range of desired concentrations for testing.

-

-

Positive Control (Acarbose) Solution:

-

Prepare a stock solution of Acarbose in DMSO and serially dilute it in the same manner as the test inhibitor.

-

-

0.1 M Sodium Carbonate Solution:

-

Dissolve an appropriate amount of Na₂CO₃ in deionized water to make a 0.1 M solution. This will be used as the stop solution.

-

Assay Procedure

-

Plate Setup:

-

Add 50 µL of sodium phosphate buffer to all wells of a 96-well microplate.

-

Add 20 µL of the various concentrations of this compound to the sample wells.

-

Add 20 µL of the various concentrations of Acarbose to the positive control wells.

-

Add 20 µL of sodium phosphate buffer to the control (enzyme activity) and blank wells.

-

-

Pre-incubation:

-

Add 20 µL of the alpha-glucosidase solution to all wells except the blank wells. Add 20 µL of buffer to the blank wells.

-

Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add 20 µL of the pNPG solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 20 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to all wells.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation of Inhibition

The percentage of alpha-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control well (containing buffer, enzyme, and pNPG).

-

A_sample is the absorbance of the sample well (containing buffer, enzyme, pNPG, and the test inhibitor).

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualization

Signaling Pathway of Alpha-Glucosidase Inhibition

Caption: Mechanism of alpha-glucosidase inhibition in the small intestine.

Experimental Workflow for Alpha-Glucosidase Inhibition Assay

Caption: Workflow of the in vitro alpha-glucosidase inhibition assay.

References

- 1. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nojirimycin 1-sulfonic acid in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nojirimycin 1-sulfonic acid is a derivative of nojirimycin, a potent inhibitor of α-glucosidases. As a stable adduct, it serves as a valuable tool for studying the role of protein glycosylation in various cellular processes. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aiding researchers in the fields of cell biology, glycobiology, and drug discovery.

Nojirimycin and its derivatives act by inhibiting α-glucosidases I and II in the endoplasmic reticulum, which are critical enzymes in the N-linked glycosylation pathway of proteins. This inhibition leads to the accumulation of improperly folded glycoproteins, which can trigger the unfolded protein response (UPR) and affect a multitude of cellular functions, including cell signaling, protein trafficking, and viral replication.

Mechanism of Action

This compound, as a stable form of nojirimycin, is anticipated to exert its biological effects through the competitive inhibition of α-glucosidases. These enzymes are responsible for the trimming of glucose residues from newly synthesized N-linked glycans on nascent polypeptides in the endoplasmic reticulum. By preventing this trimming process, this compound disrupts the proper folding and maturation of many glycoproteins.

Data Presentation

Due to the limited availability of direct quantitative data for this compound, the following table summarizes the inhibitory concentrations (IC50) of the related and well-studied compound, 1-deoxynojirimycin (B1663644) (DNJ), against α-glucosidase from various sources. This data can serve as a starting point for determining the effective concentration range for this compound in your experiments.

| Compound | Enzyme Source | IC50 (µM) | Reference |

| 1-Deoxynojirimycin | Saccharomyces cerevisiae α-glucosidase | 30.0 ± 0.60 | [1] |

| Acarbose (standard) | Saccharomyces cerevisiae α-glucosidase | 822.0 ± 1.5 | [1] |

| N-alkyl-1-deoxynojirimycin derivative (compound 43) | Saccharomyces cerevisiae α-glucosidase | 10 (Ki) | [1] |

| 1-deoxynojirimycin-chrysin derivative (compound 6) | Saccharomyces cerevisiae α-glucosidase | 0.21 (Ki) | [2] |

Note: IC50 and Ki values are highly dependent on the specific enzyme and assay conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental setup.

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for 1-deoxynojirimycin and can be used to determine the IC50 of this compound against a commercially available α-glucosidase.[3][4]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

1-Deoxynojirimycin (as a positive control)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve α-glucosidase in potassium phosphate buffer to a final concentration of 0.5 U/mL.

-

Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM.

-

Prepare a stock solution of this compound in sterile water or an appropriate buffer. Perform serial dilutions in potassium phosphate buffer to obtain a range of concentrations to be tested.

-

Prepare a stock solution of 1-deoxynojirimycin as a positive control.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of potassium phosphate buffer to the control wells.

-

Add 50 µL of your serially diluted this compound or 1-deoxynojirimycin to the experimental wells.

-

Add 50 µL of the α-glucosidase solution to all wells except the blank.

-

To the blank wells, add 100 µL of potassium phosphate buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Protocol 2: Analysis of Glycoprotein Processing in Cell Culture

This protocol provides a general framework to assess the effect of this compound on glycoprotein processing in a cell line of interest.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Tunicamycin (as a positive control for glycosylation inhibition)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Antibody against a glycoprotein of interest (e.g., a cell surface receptor or a secreted protein)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Prepare a stock solution of this compound in sterile, serum-free medium.

-

Treat the cells with a range of concentrations of this compound (e.g., based on IC50 values of related compounds, a range of 1 µM to 1 mM could be a starting point). Include an untreated control and a positive control (e.g., tunicamycin).

-

Incubate the cells for a desired period (e.g., 24-72 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Quantify the protein concentration in the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Resolve equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for your glycoprotein of interest.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Analysis:

-

Inhibition of N-linked glycosylation by this compound should result in a shift in the molecular weight of the glycoprotein, appearing as a faster-migrating band on the Western blot compared to the untreated control. The extent of the shift can be dose-dependent.

-

Concluding Remarks

This compound is a promising tool for studying the intricate roles of N-linked glycosylation in cellular physiology and pathology. The protocols and information provided herein offer a foundation for researchers to design and execute experiments to explore its effects. Given the limited direct data on this specific compound, a careful and systematic approach, including dose-response studies, is essential for obtaining reliable and reproducible results.

References

- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Application Note & Protocol: Determining the IC50 of Nojirimycin 1-sulfonic acid for α-Glucosidase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of the terminal, non-reducing α-1,4-linked glucose residues of oligosaccharides and polysaccharides. Inhibition of this enzyme is a critical therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2] Nojirimycin and its derivatives, such as 1-Deoxynojirimycin (DNJ), are potent competitive inhibitors of α-glucosidase.[1][3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Nojirimycin 1-sulfonic acid against α-glucosidase, using a colorimetric in vitro assay.

Principle of the Assay

The in vitro α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic hydrolysis of the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[1] α-Glucosidase cleaves pNPG to release α-D-glucose and p-nitrophenol. The resulting p-nitrophenol is a yellow-colored product with a maximum absorbance at 405 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol formed and, therefore, reflects the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the formation of p-nitrophenol. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, can be determined by measuring the absorbance at various inhibitor concentrations.[4]

Data Presentation

The quantitative data from the α-glucosidase inhibition assay should be recorded and summarized for clear comparison. The following table provides a template for organizing the experimental results.

| This compound Conc. (µM) | Absorbance (405 nm) - Replicate 1 | Absorbance (405 nm) - Replicate 2 | Absorbance (405 nm) - Replicate 3 | Average Absorbance | % Inhibition |

| 0 (Control) | 0 | ||||

| Concentration 1 | |||||

| Concentration 2 | |||||

| Concentration 3 | |||||

| Concentration 4 | |||||

| Concentration 5 | |||||

| Concentration 6 | |||||

| Positive Control (e.g., Acarbose) |

Experimental Protocols

This section provides a detailed methodology for determining the IC50 of this compound for α-glucosidase.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)[5]

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test compound)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) (0.1 M)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

-

Incubator (37°C)

Solution Preparation

-

Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.

-

α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in cold potassium phosphate buffer to a final concentration of 0.5 units/mL. This solution should be prepared fresh before each experiment.[1]

-

pNPG Solution (5 mM): Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM.[1]

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in potassium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 1%.[1]

-

Positive Control Stock Solution: Prepare a stock solution of Acarbose or 1-Deoxynojirimycin in DMSO and create serial dilutions in the same manner as the test compound.

-

Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.[1]

Assay Procedure

The following steps should be performed in a 96-well microplate, and it is recommended to run all experiments in triplicate.[1]

-

Add 50 µL of potassium phosphate buffer to the control and blank wells.

-

Add 50 µL of the various dilutions of this compound or the positive control to the respective test wells.

-

Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except for the blanks. For the blank wells, add an additional 50 µL of potassium phosphate buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the pNPG solution (5 mM) to all wells.

-

Incubate the plate at 37°C for 20 minutes.[1]

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[1]

-

Measure the absorbance of each well at 405 nm using a microplate reader.[1][6]

Calculations

-

Percentage of α-glucosidase inhibition is calculated using the following formula:[1][6] % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-